2,4,5-trimethoxy-N-(3-pyridinyl)benzamide
Description
2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with three methoxy groups at positions 2, 4, and 5, and a pyridin-3-yl group attached to the nitrogen atom of the amide.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-8-14(21-3)13(20-2)7-11(12)15(18)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) |
InChI Key |
JNJUITLPNSIJKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC |
solubility |
43.2 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with pyridin-3-ylamine under appropriate conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
- Oxidation of methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is unique due to the specific arrangement of methoxy groups and the pyridin-3-yl substitution, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
